BenchChemオンラインストアへようこそ!

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Quinazolinone SAR DHFR inhibitor design Halogenated heterocycle synthesis

Procure CAS 2320725-75-3 as a structurally differentiated 2-mercaptoquinazolin-4(3H)-one scaffold. The unique combination of an 8-fluoro substituent and an N3-thiophen-2-ylmethyl moiety addresses critical SAR sensitivities in DHFR inhibitor programs, where optimized analogs achieve IC₅₀ values 4–8× lower than methotrexate[reference:0]. The free 2-mercapto group serves as a nucleophilic handle for S-alkylation to generate focused carbonic anhydrase inhibitor libraries (class-level hCA XII K_I as low as 3.1 nM)[reference:1]. This specific substitution pattern distinguishes it from generic analogs, ensuring reproducible biological readouts.

Molecular Formula C13H9FN2OS2
Molecular Weight 292.35
CAS No. 2320725-75-3
Cat. No. B2955370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
CAS2320725-75-3
Molecular FormulaC13H9FN2OS2
Molecular Weight292.35
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC(=S)N(C2=O)CC3=CC=CS3
InChIInChI=1S/C13H9FN2OS2/c14-10-5-1-4-9-11(10)15-13(18)16(12(9)17)7-8-3-2-6-19-8/h1-6H,7H2,(H,15,18)
InChIKeyKDZIUBNXZLHRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one (CAS 2320725-75-3): Procurement-Relevant Identification and Structural Baseline


8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one (CAS 2320725-75-3; molecular formula C₁₃H₉FN₂OS₂; molecular weight 292.35 g/mol) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative that combines three distinct pharmacophoric elements: an 8-fluoro substituent on the benzo-fused ring, a 2-mercapto (-SH) group serving as a thio-reactive handle, and an N3-thiophen-2-ylmethyl moiety introducing a heteroaryl-methyl substituent . This compound belongs to the broader class of 2-substituted-mercapto-quinazolin-4(3H)-ones, which have been validated as dihydrofolate reductase (DHFR) inhibitors, with optimized derivatives achieving IC₅₀ values 4–8 times more potent than the reference antifolate methotrexate . The specific 8-fluoro and thiophen-2-ylmethyl substitution pattern distinguishes this analog from simpler 2-mercaptoquinazolinones and positions it as a late-stage functionalization scaffold with potential applications in medicinal chemistry and probe development.

Why 8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one Cannot Be Functionally Replaced by a Close Analog


Although numerous 2-mercaptoquinazolin-4(3H)-ones share a conserved thiocarbonyl pharmacophore, the biological performance of this scaffold is exquisitely sensitive to the pattern and electronic character of peripheral substitutions . Systematic SAR studies within this chemotype demonstrate that modification of the N3 substituent profoundly alters DHFR inhibition potency and antimicrobial selectivity, while the presence and position of halogen substituents on the benzo-fused ring modulate lipophilicity, metabolic stability, and target residence time . Specifically, the 8-fluoro group enhances electronegativity at the ortho- and para-positions relative to the quinazolinone carbonyl, influencing hydrogen bonding geometry at the DHFR active site; concurrently, the thiophen-2-ylmethyl substituent at N3 introduces a π-rich heteroaromatic surface that participates in arene-arene stacking interactions analogous to those observed in methotrexate co-crystal structures . The precise combination of 8-fluoro and N3-thiophen-2-ylmethyl features in CAS 2320725-75-3 is not conserved across commercially available 2-mercaptoquinazolinone analogs, making generic substitution a source of substantial and unpredictable variation in biological readouts .

Quantitative Differential Evidence for 8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one Against the Most Relevant Comparators


Structural Uniqueness: The Only 8-Fluoro, N3-Thiophen-2-ylmethyl-2-mercapto Quinazolinone Available for Procurement

Comprehensive substructure searching of major chemical catalogs and patent databases confirms that 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one (CAS 2320725-75-3) is the only commercially cataloged compound that simultaneously incorporates the 8-fluoro, 2-mercapto, and N3-thiophen-2-ylmethyl triad. The closest cataloged comparators lack at least one of these features: 8-fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 1597549-01-3) lacks the N3-thiophen-2-ylmethyl substituent entirely (molecular weight 196.2 vs. 292.35); 2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one bears a sulfanyl-linked benzyl at C2 instead of the free mercapto group, replacing the thio-reactive handle; and 3-(thiophen-2-ylmethyl)quinazoline-2,4(1H,3H)-dione features a carbonyl at C2 rather than a thione/mercapto functionality .

Quinazolinone SAR DHFR inhibitor design Halogenated heterocycle synthesis Thiophene-containing pharmacophore

DHFR Inhibition Potency Benchmarking: Class-Level Evidence Supporting 2-Mercaptoquinazolinone Scaffolds vs. Methotrexate

While no direct DHFR IC₅₀ has been reported specifically for CAS 2320725-75-3, the 2-mercaptoquinazolin-4(3H)-one chemotype to which it belongs has demonstrated reproducible, high-potency DHFR inhibition across multiple independent studies. In the most comprehensive study, optimized 2-substituted-mercapto-quinazolin-4(3H)-one analogues (compounds 18, 20, and 21) were 4–8 times more potent than methotrexate (MTX, IC₅₀ not explicitly stated in the review abstract but referenced as the clinical comparator), with the structural model attributing enhanced activity to the orientation of p-system substitutions on the quinazoline nucleus . In a separate series, compound 17 (bearing a (1,3,4-thiadiazole)-methylthio substituent at the 2-mercapto position) achieved an IC₅₀ of 0.01 μM against DHFR, representing 8-fold greater potency than MTX . These class-level benchmarks establish a credible performance envelope, but the absence of a direct head-to-head measurement for the specific 8-fluoro/thiophen-2-ylmethyl combination means that actual DHFR potency must be empirically determined.

DHFR inhibition Antifolate Anticancer Antimicrobial SAR

Predicted Physicochemical Profile: Lipophilicity and Acidity Differentiate the 8-Fluoro Analog from Non-Fluorinated and Des-Thiophene Comparators

Predicted physicochemical parameters underscore the impact of the 8-fluoro and thiophen-2-ylmethyl substituents on molecular properties relevant to permeability and solubility. The target compound (MW 292.35) exhibits a higher molecular weight than the des-thiophene comparator 8-fluoro-2-mercaptoquinazolin-4(3H)-one (CAS 1597549-01-3; MW 196.20, LogP 1.59) , consistent with the addition of the thiophen-2-ylmethyl moiety. The predicted pKa of the 2-mercapto group in the des-thiophene analog is 8.02 ± 0.20 ; the presence of the electron-withdrawing 8-fluoro substituent is expected to further lower this pKa, enhancing thiolate anion formation at physiological pH—a factor that may influence nucleophilic reactivity and metal-chelation potential. These predictions are derived from computational models (ACD/Labs or analogous software) for the des-thiophene comparator and serve as supportive baseline data for analog design.

Predicted ADME Lipophilicity (LogP) pKa Drug-likeness

Thio-Reactive Handle Potential: Free 2-Mercapto Group Enables S-Functionalization Chemistry Not Accessible with C2-Thioether Analogs

The free 2-mercapto (-SH) group in CAS 2320725-75-3 serves as a nucleophilic handle for S-alkylation, S-acylation, and disulfide formation, enabling post-synthetic diversification into S-substituted thioether libraries. This contrasts with analogs such as 2-[(2-methylbenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one, where the C2 position is already capped with a benzylthio group, precluding further S-functionalization . Literature precedent for 2-mercaptoquinazolin-4(3H)-ones demonstrates efficient S-alkylation with halo-acyl/haloalkyl electrophiles to generate 2-{[3-oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-one libraries under eco-friendly conditions . The combination of the free 2-SH with the orthogonal N3-thiophen-2-ylmethyl substituent (which is stable under typical S-alkylation conditions) provides a regiospecific diversification point that is absent in C2-blocked analogs.

S-alkylation Thioether synthesis Quinazolinone diversification Click chemistry precursor

Carbonic Anhydrase Inhibitory Potential: Class-Level Evidence for Mercaptoquinazolinones as Selective hCA IX/XII Inhibitors

S-substituted 2-mercaptoquinazolin-4(3H)-ones bearing a 4-ethylbenzenesulfonamide side chain have been characterized as potent and selective inhibitors of human carbonic anhydrase isoforms hCA IX and hCA XII, with inhibition constants (KIs) as low as 7.1 nM for hCA IX and 3.1 nM for hCA XII . Although these exact values correspond to sulfonamide-containing derivatives rather than CAS 2320725-75-3 itself, they demonstrate that the 2-mercaptoquinazolin-4(3H)-one scaffold can serve as a privileged starting point for developing isoform-selective CA inhibitors for oncology applications. The free 2-mercapto group in the target compound provides a tunable S-alkylation site for introducing sulfonamide or other zinc-binding groups, and the 8-fluoro substituent may further modulate isoform selectivity through steric and electronic effects.

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX hCA XII Sulfonamide bioisostere

Antitumor Cytotoxicity Potential: Class-Level MCF-7 and Caco2 Activity Establishes Screening Rationale for 2-Mercaptoquinazolinones

Multiple independent studies have demonstrated that 2-mercaptoquinazolin-4(3H)-one derivatives exhibit micromolar-range cytotoxicity against human cancer cell lines. In the DHFR inhibitor series by El-Gazzar et al., compound 24 showed an IC₅₀ of 9.5 μg/mL against MCF-7 breast tumor cells, while compound 16 achieved IC₅₀ 25.4 μg/mL against Caco2 colon carcinoma cells . In a separate triple-negative breast cancer (TNBC)-focused study, 2-mercaptoquinazolin-4(3H)-one derivatives 3a, 3b, and 3e yielded IC₅₀ values of 14.51, 16.27, and 9.97 μM respectively against MDA-MB-231 cells, with selectivity over normal oral epithelial cells (IC₅₀ 293.60, 261.43, and 222 μM) . These class-level benchmarks support the inclusion of CAS 2320725-75-3 in anticancer screening panels, though its specific cytotoxicity must be experimentally determined.

Breast cancer MCF-7 Caco2 MDA-MB-231 MTT assay

Prioritized Research and Industrial Application Scenarios for 8-Fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one (CAS 2320725-75-3)


DHFR-Targeted Antifolate Screening Library Member

Procure CAS 2320725-75-3 as a structurally differentiated screening candidate for dihydrofolate reductase (DHFR) inhibitor programs, leveraging class-level evidence showing that optimized 2-mercaptoquinazolin-4(3H)-ones achieve IC₅₀ values 4–8 times lower than methotrexate . The compound's unique combination of 8-fluoro and N3-thiophen-2-ylmethyl substituents provides a distinct chemotype for hit-to-lead evaluation, particularly relevant for programs targeting antifolate-resistant tumors or pathogens where novel DHFR-binding modalities are needed .

S-Functionalization Scaffold for Carbonic Anhydrase Inhibitor Lead Generation

Utilize the free 2-mercapto group as a nucleophilic handle for S-alkylation with sulfonamide-containing electrophiles to generate focused libraries of carbonic anhydrase inhibitors (CAIs) . Class-level data indicate that appropriately substituted mercaptoquinazolinones achieve KI values as low as 3.1 nM against tumor-associated hCA XII with significant selectivity over the cytosolic isoform hCA I . The 8-fluoro and thiophenylmethyl substituents may impart isoform selectivity advantages that should be evaluated in follow-up enzymatic profiling.

Triple-Negative Breast Cancer (TNBC) Probe Development

Deploy CAS 2320725-75-3 as a starting material for synthesizing TNBC-targeted probes, drawing on evidence that 2-mercaptoquinazolin-4(3H)-one derivatives exhibit cytotoxicity against MDA-MB-231 cells with IC₅₀ values as low as 9.97 μM and selectivity indices approaching 20-fold over normal epithelial cells . The compound should be prioritized for MTT-based preliminary screening against MDA-MB-231 and additional TNBC cell lines (e.g., MDA-MB-468, BT-549) to establish its intrinsic potency and therapeutic window.

Antimicrobial Activity Screening Against Gram-Positive Pathogens

Include CAS 2320725-75-3 in preliminary antimicrobial screening panels targeting Gram-positive bacteria, based on class-level evidence that certain 2-mercaptoquinazolin-4(3H)-one derivatives exhibit activity comparable to ciprofloxacin against Staphylococcus aureus and Bacillus subtilis . The thiophene moiety has been independently associated with enhanced antimicrobial activity in related quinazolinone series, supporting a hypothesis that the thiophen-2-ylmethyl substituent may confer favorable antibacterial properties .

Quote Request

Request a Quote for 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.